6-Fluoro-8-iodoquinazolin-4(3H)-one
Overview
Description
6-Fluoro-8-iodoquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of fluorine and iodine atoms in the compound can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-iodoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and isatoic anhydride.
Cyclization: The aniline derivative undergoes cyclization with isatoic anhydride to form the quinazolinone core.
Halogenation: Introduction of fluorine and iodine atoms can be achieved through halogenation reactions using reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes may also involve continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-8-iodoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (fluorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinazolinones, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the synthesis of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 6-Fluoro-8-iodoquinazolin-4(3H)-one depends on its specific biological target. In general, quinazolinones can interact with various enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinazolin-4(3H)-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
8-Iodoquinazolin-4(3H)-one: Lacks the fluorine atom, which can influence its chemical properties.
Quinazolin-4(3H)-one: The parent compound without any halogen substitutions.
Uniqueness
6-Fluoro-8-iodoquinazolin-4(3H)-one is unique due to the presence of both fluorine and iodine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-fluoro-8-iodo-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FIN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAVOKIXWXFPAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909336-80-6 | |
Record name | 6-fluoro-8-iodo-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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